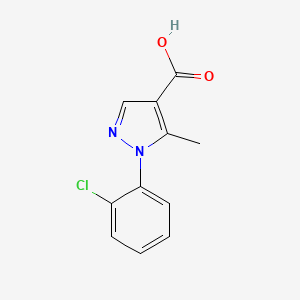

1-(2-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-Chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is an organic compound belonging to the class of pyrazoles. This compound is characterized by a pyrazole ring substituted with a chlorophenyl group at the 1-position, a methyl group at the 5-position, and a carboxylic acid group at the 4-position. Pyrazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Mecanismo De Acción

Target of Action

The primary target of 1-(2-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is the cAMP-specific 3’,5’-cyclic phosphodiesterase 4B . This enzyme plays a crucial role in cellular signal transduction by regulating the intracellular concentration of cyclic adenosine monophosphate (cAMP).

Mode of Action

It is believed to interact with its target enzyme, potentially inhibiting its activity . This could lead to an increase in the intracellular concentration of cAMP, affecting various cellular processes.

Análisis Bioquímico

Biochemical Properties

It is known that this compound can participate in various biochemical reactions .

Cellular Effects

It is suggested that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is suggested that it may exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is suggested that the effects of this compound may change over time, potentially involving its stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of 1-(2-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid may vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound may be involved in various metabolic pathways, potentially interacting with enzymes or cofactors . This could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

It is suggested that it may interact with transporters or binding proteins, potentially influencing its localization or accumulation .

Subcellular Localization

It is suggested that it may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Métodos De Preparación

The synthesis of 1-(2-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with 2-chlorobenzaldehyde, methylhydrazine, and ethyl acetoacetate.

Formation of Intermediate: The initial step involves the condensation of 2-chlorobenzaldehyde with methylhydrazine to form 1-(2-chlorophenyl)-3-methyl-1H-pyrazole.

Cyclization: The intermediate undergoes cyclization with ethyl acetoacetate under acidic conditions to yield this compound.

Purification: The final product is purified through recrystallization or column chromatography.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.

Análisis De Reacciones Químicas

1-(2-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.

Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts to form esters.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or dichloromethane, and controlled temperatures.

Aplicaciones Científicas De Investigación

1-(2-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex pyrazole derivatives with potential biological activities.

Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of cyclooxygenase and lipoxygenase enzymes.

Medicine: Research explores its potential as an anti-inflammatory, analgesic, and anticancer agent due to its ability to modulate biological pathways.

Industry: It is used in the development of agrochemicals and pharmaceuticals, leveraging its chemical reactivity and biological properties.

Comparación Con Compuestos Similares

1-(2-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid can be compared with other pyrazole derivatives:

1-(2-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid: This compound has an additional methyl group, which may alter its biological activity and chemical reactivity.

1-(2-chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid: The ethyl substitution at the 5-position can influence its pharmacokinetic properties and potency.

1-(2-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid: The absence of a substituent at the 5-position may result in different biological activities and applications.

The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct chemical and biological properties.

Actividad Biológica

1-(2-Chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid (CAS: 187998-52-3) is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides a detailed overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H8ClN3O2, with a molecular weight of approximately 225.64 g/mol. The compound features a pyrazole ring substituted with a chlorophenyl group and a carboxylic acid functional group, which are crucial for its biological activity.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory properties. A study highlighted the compound's ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. The inhibition of COX-2 was particularly notable, with some derivatives showing IC50 values as low as 0.02 µM, indicating high potency compared to standard anti-inflammatory drugs like diclofenac .

Table 1: COX Inhibition Potency of Pyrazole Derivatives

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown promising results against different cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The compound's mechanism appears to involve apoptosis induction and cell cycle arrest.

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF7 | TBD | Apoptosis induction | |

| A549 | TBD | Cell cycle arrest | |

| HepG2 | TBD | Apoptosis and necrosis |

Study on Anti-inflammatory Properties

In a study evaluating the anti-inflammatory effects of various pyrazole derivatives, it was found that compounds similar to this compound exhibited significant reduction in carrageenan-induced paw edema in rats. The study reported an ED50 value comparable to that of established anti-inflammatory agents, suggesting a potential therapeutic application in inflammatory diseases .

Study on Anticancer Efficacy

Another investigation focused on the anticancer efficacy of this compound against the MCF7 cell line. The results demonstrated that treatment with the compound led to a marked decrease in cell viability, with flow cytometry analysis confirming increased apoptosis rates. This study underscores the potential of this compound as a candidate for further development in cancer therapeutics .

Propiedades

IUPAC Name |

1-(2-chlorophenyl)-5-methylpyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c1-7-8(11(15)16)6-13-14(7)10-5-3-2-4-9(10)12/h2-6H,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJOUENQKKOELRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.